![molecular formula C15H22N2S B2878285 2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile CAS No. 40106-17-0](/img/structure/B2878285.png)

2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

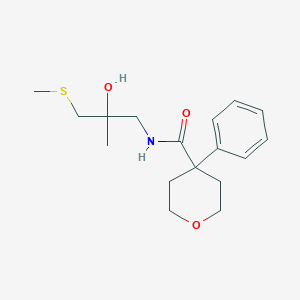

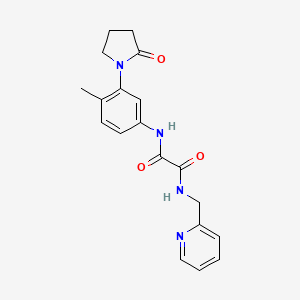

The compound “2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The presence of the amino (-NH2) and nitrile (-CN) functional groups suggest that this compound could participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, amino group, and nitrile group would all contribute to its overall structure .Chemical Reactions Analysis

The amino and nitrile groups in this compound are reactive and could participate in various chemical reactions. For example, the amino group could engage in reactions involving nucleophilic substitution or condensation, while the nitrile group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and amino groups could affect its solubility, while the size and shape of the thiophene ring could influence its melting and boiling points .Wissenschaftliche Forschungsanwendungen

Antitubulin Agents in Cancer Research

Field: Oncology and Pharmacology

Summary

This compound has demonstrated promising antitubulin activity. It interacts with microtubules, which are essential for cell division and intracellular transport. By disrupting microtubule dynamics, it can inhibit cancer cell proliferation. Researchers have investigated its effects on various cancer cell lines and animal models.

Methods and Experimental Procedures:

- Cell Cycle Analysis: Flow cytometry is used to assess cell cycle distribution. Both compounds cause cell cycle arrest in the G2/M phase .

Results:

Synthesis of Polysubstituted Thiophene Derivatives

Field: Organic Chemistry

Summary

Researchers have used this compound as a building block for synthesizing various polysubstituted thiophene derivatives. These derivatives exhibit diverse properties, including fluorescence, antioxidant activity, and potential bioactivity.

Methods and Experimental Procedures:

- Characterization Techniques: FTIR, MS, and 1H-NMR spectroscopy confirm the structures of the synthesized compounds .

Results:

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2S/c16-11-13-12-9-7-5-3-1-2-4-6-8-10-14(12)18-15(13)17/h1-10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKJOVJKMPBQIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC2=C(CCCC1)C(=C(S2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2878214.png)

![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)

![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)